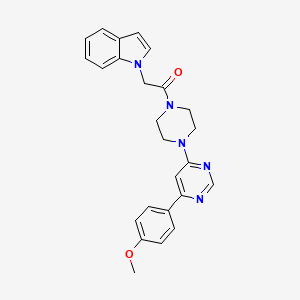
(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule characterized by its multifunctional groups and intricate structure This compound's name reflects its hybrid nature, combining elements of furan, piperazine, and benzofuran
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone involves multi-step organic reactions. Typically, the benzofuran moiety is synthesized first, followed by attachment of the furan ring through an ether linkage. Subsequently, the piperazine ring is introduced via nucleophilic substitution reactions, facilitated by sulfonyl intermediates. Each step requires specific reagents, temperatures, and catalysts to achieve high yields and purity.
Industrial Production Methods: Industrial synthesis often scales up the laboratory methods while optimizing the use of solvents, temperatures, and pressures to maximize production efficiency. The employment of flow chemistry techniques and continuous reactors may enhance the scalability and cost-effectiveness of producing this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation at specific sites, especially at the furan and benzofuran moieties, yielding corresponding oxides.
Reduction: The piperazine ring may participate in reduction reactions, forming hydrogenated derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions are feasible, particularly at the sulfonyl and methanone positions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with palladium on carbon for reduction, and alkyl halides for substitution reactions. Typical conditions involve controlled temperatures and pressures tailored to each reaction type.
Major Products: Major reaction products vary depending on the type of reaction but can include oxidized, reduced, or substituted derivatives of the parent compound, each with unique properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: The complex structure of (4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone makes it a valuable compound for studying reaction mechanisms and developing novel synthetic methodologies.
Biology and Medicine: Its potential bioactivity, due to the presence of multiple pharmacophores, suggests applications in drug discovery and development. Researchers might investigate its interaction with biological targets to understand its therapeutic potential.
Industry: Given its chemical stability and reactivity, it could be explored as an intermediate in the production of more complex molecules or materials with specialized functions.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets. The benzofuran and furan moieties might interact with enzymes or receptors, while the sulfonyl and piperazine units could enhance binding affinity or modulate activity. Pathways involved could include signaling cascades pertinent to its biological effects, though specifics would depend on the exact context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include those with related structural units like benzofuran, piperazine, and furan rings but differ in their specific substituents. For example:
(4-((3-(Benzofuran-7-yl)oxy)propyl)piperazin-1-yl)(furan-2-yl)methanone: Lacks the dimethyl groups.
(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)(thiophene-2-yl)methanone: Replaces the furan ring with a thiophene ring.
These comparisons highlight the unique features and potential advantages of (4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone in terms of chemical versatility and application scope.
Eigenschaften
IUPAC Name |
[4-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-22(2)16-17-6-3-7-18(20(17)30-22)28-14-5-15-31(26,27)24-11-9-23(10-12-24)21(25)19-8-4-13-29-19/h3-4,6-8,13H,5,9-12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLPYXIDLPXQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[1-(5-Bromo-2-methylbenzoyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2500678.png)
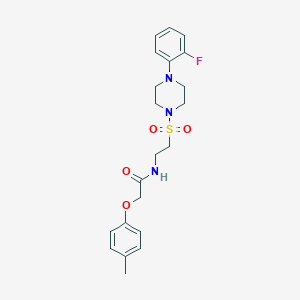
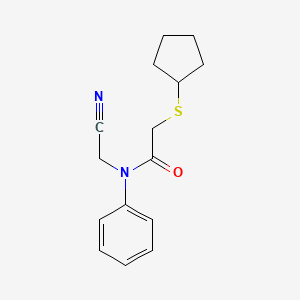
![2-({[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PHENYLPYRIMIDIN-4-OL](/img/structure/B2500682.png)
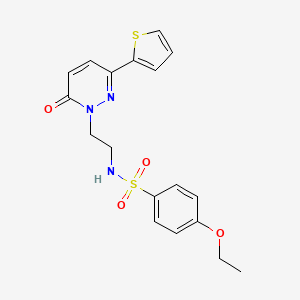
![N-(3-chlorophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2500687.png)
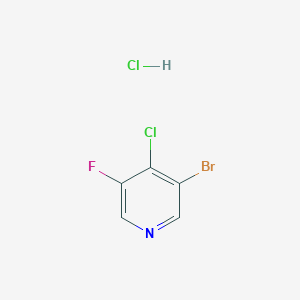
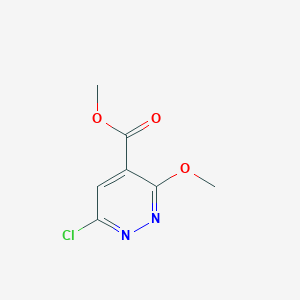
![benzyl N-(2-oxo-2-{3-oxo-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-yl}ethyl)carbamate](/img/structure/B2500692.png)
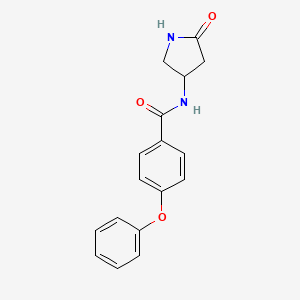
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2500696.png)
![N-[(2-methoxyphenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2500697.png)
![7-acetyl-3-(2,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
